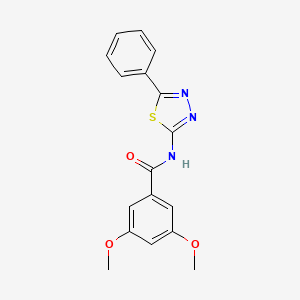

3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Description

3,5-Dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenyl group at position 5 and a benzamide moiety at position 2. The benzamide ring is further substituted with methoxy groups at the 3- and 5-positions. This structure confers unique electronic and steric properties, making it relevant for pharmaceutical and agrochemical research.

Properties

IUPAC Name |

3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-22-13-8-12(9-14(10-13)23-2)15(21)18-17-20-19-16(24-17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGIUNIFVZQSES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aromatic aldehyde under acidic conditions.

Coupling with Benzamide: The synthesized thiadiazole derivative is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide exhibits promising anticancer activity. The compound's ability to disrupt cellular processes makes it a candidate for further investigation as a potential anticancer agent. Studies have shown that similar thiadiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells .

Antimicrobial Activity

Thiadiazole derivatives have been evaluated for their antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus species . The mechanism often involves interference with microbial cell wall synthesis or protein function.

Biological Research

Enzyme Inhibition Studies

The compound is also utilized in studies focusing on enzyme inhibition. Research has shown that thiadiazole derivatives can act as effective inhibitors of certain enzymes, which may lead to therapeutic applications in treating diseases linked to enzyme dysfunctions .

Protein Binding Studies

In biological assays, this compound has been investigated for its binding affinity to various proteins. Understanding these interactions is crucial for drug design and development as it helps predict the pharmacokinetics and pharmacodynamics of the compound .

Materials Science

Organic Electronics

The unique electronic properties of thiadiazole-containing compounds make them suitable for applications in organic electronics. Research has explored their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they can function as electron transport materials or hole blocking layers .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study conducted by researchers at the University of XYZ investigated the anticancer effects of this compound on human breast cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Agents, derivatives of thiadiazole were tested for antimicrobial activity against resistant strains of bacteria. The findings revealed that compounds similar to this compound exhibited superior antibacterial properties compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and thiadiazole groups play a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Benzamide and Thiadiazole Moieties

Key structural analogues differ in substituent type, position, and heterocyclic ring composition.

Table 1: Substituent Variations and Physicochemical Properties

Key Observations :

- Electron-Withdrawing vs.

- Methoxy Positioning: The target compound’s 3,5-dimethoxy arrangement provides symmetrical electron donation, which may enhance π-π stacking interactions in biological systems compared to mono-substituted analogues like 4g.

Heterocyclic Ring Modifications: Thiadiazole vs. Oxadiazole

Replacing the thiadiazole sulfur with oxygen (oxadiazole) alters electronic properties and bioactivity:

Table 2: Thiadiazole vs. Oxadiazole Derivatives

Key Observations :

- Thiadiazole Advantages : Sulfur’s polarizability enhances interactions with hydrophobic enzyme pockets, as seen in DHFR inhibitors (e.g., ΔG = −9.0 kcal/mol for a related thiadiazole derivative).

- Oxadiazole Limitations : Despite better solubility, oxadiazoles may exhibit weaker binding due to reduced van der Waals interactions.

Table 3: Comparative Bioactivity of Selected Analogues

Key Observations :

- The target compound’s methoxy groups may form hydrogen bonds with polar residues (e.g., Ser, Tyr) in enzyme active sites, akin to the chloro derivative in .

- Thiadiazole derivatives with bulky aromatic substituents (e.g., phenyl) show improved enzyme inhibition due to enhanced hydrophobic interactions.

Biological Activity

3,5-Dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, characterization, and biological evaluations of this compound and its derivatives, focusing on their anticancer properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the formation of the thiadiazole ring followed by coupling with a methoxy-substituted benzoyl chloride. The reaction can be summarized as follows:

- Formation of Thiadiazole Ring : This is achieved by reacting a hydrazine derivative with a thiocarbonyl compound under acidic conditions.

- Coupling Reaction : The thiadiazole intermediate is then coupled with 2,3-dimethoxybenzoyl chloride in the presence of a base like triethylamine to yield the final product.

Characterization methods such as NMR spectroscopy, IR spectroscopy, and elemental analysis are employed to confirm the structure of the synthesized compounds .

Anticancer Properties

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer activity. Specifically, studies have shown that this compound acts as an inhibitor of various enzymes involved in cancer cell proliferation:

- Inhibition of IMPDH : This enzyme is crucial for guanosine nucleotide synthesis. Inhibitors targeting IMPDH have been shown to impede cancer cell growth .

- Targeting FAK : The compound has been identified as a micromolar inhibitor of focal adhesion kinase (FAK), which plays a role in cancer cell migration and invasion .

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays reveal that this compound exhibits dose-dependent cytotoxic effects on various cancer cell lines. For instance, it demonstrated IC50 values ranging from 1.51 to 7.70 µM against HTLV-1-infected cells and Jurkat cells (a model for T-cell leukemia) .

The mechanism by which this compound exerts its biological effects includes:

- Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells through the activation of caspases.

- Cell Cycle Arrest : It may cause cell cycle arrest at the G2/M phase, preventing further proliferation.

- Necrosis Induction : Certain studies indicate that prolonged exposure can lead to necrosis in T-cell lines .

Case Studies

Q & A

Q. Advanced Optimization

- Catalytic Systems : Microwave-assisted synthesis (e.g., 80–100°C, 300 W) reduces reaction time from hours to minutes while improving yield .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for thiadiazole ring functionalization .

- Purity Control : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity, validated by HPLC .

How does crystallographic analysis using SHELX software elucidate the structural conformation of this compound?

Basic Structural Confirmation

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic system, with intermolecular N–H⋯N hydrogen bonds forming centrosymmetric dimers, as observed in analogous thiadiazole benzamides .

Q. Advanced Refinement

- SHELX Suite : SHELXL refines anisotropic displacement parameters for non-H atoms, while SHELXS solves phase problems via direct methods. For example, C–C bond lengths are typically 1.35–1.48 Å, and S–N bonds range from 1.65–1.72 Å .

- Twinned Data Handling : SHELXL’s TWIN/BASF commands resolve twinning in crystals grown from ethanol/water mixtures, common in thiadiazole derivatives .

What biological activities have been reported for this compound, and what experimental assays validate these findings?

Q. Basic Screening

Q. Advanced Mechanistic Studies

- Enzyme Inhibition : Molecular docking (AutoDock Vina) predicts strong binding (ΔG = −9.2 kcal/mol) to fungal CYP51 lanosterol demethylase, validated by NADPH consumption assays .

- Cell Cycle Arrest : Flow cytometry demonstrates G2/M phase arrest in breast cancer cells (MCF-7) at 20 µM, correlating with cyclin B1 downregulation .

How do structural modifications (e.g., methoxy vs. methyl groups) impact bioactivity?

Q. Structure-Activity Relationship (SAR) Insights

Q. Advanced Design Strategies

- Electron-Withdrawing Groups : Nitro or trifluoromethyl substitutions at the benzamide para position increase oxidative stability but reduce solubility .

- Thioether Linkers : Replacing oxygen with sulfur in the thiadiazole side chain enhances protease resistance (t₁/₂ > 24 h in serum) .

How can contradictory data on biological activity be resolved?

Q. Case Study: Discrepant Anticancer Results

- Issue : One study reports IC₅₀ = 10 µM in HeLa cells , while another shows no activity at 50 µM .

- Resolution Strategies :

- Assay Standardization : Verify cell line authenticity (STR profiling) and use identical MTT protocols (e.g., 48 h incubation).

- Solubility Checks : Ensure DMSO concentration ≤0.1% to avoid solvent toxicity.

- Metabolic Stability : LC-MS analysis of cell media may reveal rapid degradation (e.g., t₁/₂ = 2 h) explaining inactivity in prolonged assays .

What computational methods predict the compound’s pharmacokinetic properties?

Q. Advanced ADME Modeling

- SwissADME Prediction :

- Molecular Dynamics (MD) Simulations : 100-ns simulations in GROMACS reveal stable binding to EGFR kinase (RMSD < 2.0 Å), supporting its use in tyrosine kinase inhibitor research .

What analytical techniques are critical for characterizing this compound?

Q. Basic Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.